Monobutylphthalat

Übersicht

Beschreibung

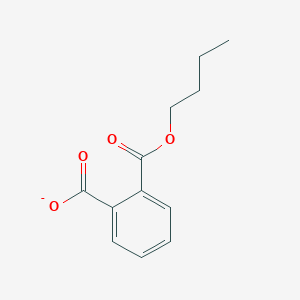

Monobutyl phthalate is an organic compound with the condensed structural formula CH₃(CH₂)₃OOCC₆H₄COOH. It is a white solid that features both a butyl ester group and a carboxylic acid group. Monobutyl phthalate is the major metabolite of dibutyl phthalate and has attracted attention as a potential endocrine disruptor .

Wissenschaftliche Forschungsanwendungen

Monobutyl phthalate has several scientific research applications:

Wirkmechanismus

Monobutyl phthalate exerts its effects through several mechanisms:

Safety and Hazards

Zukünftige Richtungen

There is a global tendency towards increasing the incidence of neurodevelopmental disorders, such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) in children . Neurodevelopmental disorders have multifactorial etiology in which lots of chemicals could increase their incidence, such as phthalates . Therefore, it is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .

Biochemische Analyse

Biochemical Properties

Monobutyl phthalate is the active monoester metabolite of dibutyl phthalate . It has been found to have anti-androgenic effects . It is also a known embryotoxin . MBP is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Cellular Effects

Monobutyl phthalate has been connected to reports of reactive oxygen species (ROS) accumulation, sperm destruction, and reproductive damage . In pancreatic beta cells, it has been shown to cause moderate cytotoxicity with a time-dependent increase in effectiveness . It has also been found to decrease cell viability and increase total oxidant levels .

Molecular Mechanism

Monobutyl phthalate has been found to induce ferroptosis in TM3 cells, a type of non-apoptotic, controlled oxidative damage-related cell death . This is usually connected with reactive oxygen species and lipid peroxidation . It has been found to stimulate the ire-xbp1 pathway of ER stress, leading to apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Phthalates, including Monobutyl phthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Dosage Effects in Animal Models

In animal models, it has been found that Monobutyl phthalate may be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .

Metabolic Pathways

Monobutyl phthalate is the major metabolite of dibutyl phthalate . It is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Transport and Distribution

Phthalates, including Monobutyl phthalate, are easily leached into the environment because they are not covalently bound .

Vorbereitungsmethoden

Monobutyl phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction involves the use of water and an acid or base catalyst to break down dibutyl phthalate into monobutyl phthalate and butanol. Industrial production methods typically involve the use of large-scale reactors and controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Monobutyl phthalate undergoes several types of chemical reactions:

Hydrolysis: Monobutyl phthalate can be hydrolyzed to phthalic acid and butanol under acidic or basic conditions.

Oxidation: It can be oxidized to form phthalic acid.

Reduction: Reduction reactions can convert monobutyl phthalate to other derivatives, although this is less common.

Substitution: Monobutyl phthalate can undergo substitution reactions where the butyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and butanol .

Vergleich Mit ähnlichen Verbindungen

Monobutyl phthalate is similar to other phthalate esters, such as:

Dibutyl Phthalate: The parent compound from which monobutyl phthalate is derived.

Monobenzyl Phthalate: Another metabolite of butyl benzyl phthalate.

Diethyl Phthalate: A similar compound with ethyl groups instead of butyl groups.

Monobutyl phthalate is unique in its specific endocrine-disrupting effects and its role as a major metabolite of dibutyl phthalate .

Eigenschaften

IUPAC Name |

2-butoxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)

![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)

![7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)

![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide](/img/structure/B1676650.png)